REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[N+:15]([O-])=O>[Pd].C(O)C>[CH3:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[NH2:15]
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Name
|
|
Quantity
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200 mg
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=C(C(=C1OC)OC)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 20 psi overnight
|
Duration
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8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over a silica gel column (2×20 cm)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C(=C1OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |